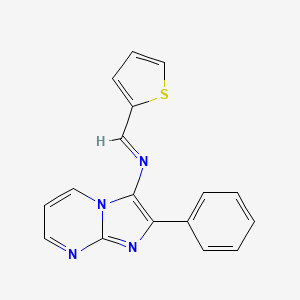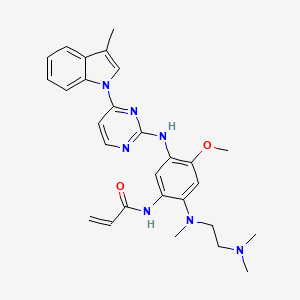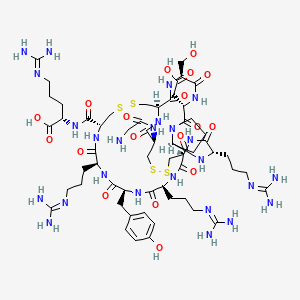
|A-Conotoxin Rg1A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A-Conotoxin RgIA is a peptide derived from the venom of the marine snail Conus regius. This compound is known for its ability to specifically bind to the α9α10 nicotinic acetylcholine receptor, making it a valuable tool in scientific research, particularly in the study of pain and neurological disorders .
準備方法
The synthesis of A-Conotoxin RgIA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Amino acids are coupled to the resin-bound peptide chain using activating agents such as HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers
化学反応の分析
A-Conotoxin RgIA undergoes several types of chemical reactions:
Oxidation: The formation of disulfide bonds between cysteine residues is crucial for the peptide’s stability and activity.
Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like DTT or TCEP.
Substitution: Amino acid residues can be substituted to create analogs with different properties. .
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like DTT. The major products formed are typically the oxidized or reduced forms of the peptide, as well as various analogs with modified amino acid sequences.
科学的研究の応用
A-Conotoxin RgIA has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying peptide synthesis and modification techniques.
Biology: It is used to investigate the function of nicotinic acetylcholine receptors, particularly the α9α10 subtype.
Medicine: A-Conotoxin RgIA has shown promise in pain management by blocking specific receptors involved in pain signaling
作用機序
A-Conotoxin RgIA exerts its effects by binding to the α9α10 nicotinic acetylcholine receptor. This binding inhibits the receptor’s activity, which in turn affects the transmission of pain signals in the nervous system. The peptide’s interaction with the receptor involves specific amino acid residues that form hydrogen bonds and other interactions with the receptor’s binding site .
類似化合物との比較
A-Conotoxin RgIA is part of a larger family of conotoxins, which are peptides derived from cone snail venom. Similar compounds include:
A-Conotoxin Vc1.1: Another peptide that targets nicotinic acetylcholine receptors but has a different receptor subtype specificity.
A-Conotoxin ImI: Known for its ability to inhibit α7 nicotinic acetylcholine receptors.
A-Conotoxin PeIA: A potent inhibitor of human α9α10 nicotinic acetylcholine receptors, similar to A-Conotoxin RgIA but with different amino acid substitutions
A-Conotoxin RgIA is unique in its high specificity for the α9α10 nicotinic acetylcholine receptor, making it particularly valuable for research into pain mechanisms and potential therapeutic applications.
特性
分子式 |
C59H95N25O18S4 |
|---|---|
分子量 |
1570.8 g/mol |
IUPAC名 |
(2S)-2-[[(1R,4S,7S,13S,16S,19R,24R,27S,30S,33S,40R)-40-[(2-aminoacetyl)amino]-13-(carboxymethyl)-4,27,33-tris[3-(diaminomethylideneamino)propyl]-16-(hydroxymethyl)-30-[(4-hydroxyphenyl)methyl]-3,6,12,15,18,26,29,32,35,41-decaoxo-21,22,37,38-tetrathia-2,5,11,14,17,25,28,31,34,42-decazatricyclo[17.16.7.07,11]dotetracontane-24-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C59H95N25O18S4/c60-22-42(87)73-37-24-103-104-25-38-50(96)75-30(6-1-15-69-56(61)62)44(90)78-34(20-28-11-13-29(86)14-12-28)47(93)74-31(7-2-16-70-57(63)64)45(91)82-39(51(97)77-33(55(101)102)9-4-18-72-59(67)68)26-105-106-27-40(83-49(37)95)52(98)80-36(23-85)48(94)79-35(21-43(88)89)54(100)84-19-5-10-41(84)53(99)76-32(46(92)81-38)8-3-17-71-58(65)66/h11-14,30-41,85-86H,1-10,15-27,60H2,(H,73,87)(H,74,93)(H,75,96)(H,76,99)(H,77,97)(H,78,90)(H,79,94)(H,80,98)(H,81,92)(H,82,91)(H,83,95)(H,88,89)(H,101,102)(H4,61,62,69)(H4,63,64,70)(H4,65,66,71)(H4,67,68,72)/t30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |
InChIキー |
XLQOVPAFVSHLGV-VFWMWCIBSA-N |
異性体SMILES |
C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CCCN=C(N)N)CC4=CC=C(C=C4)O)CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC(=O)O)CO)NC(=O)CN)CCCN=C(N)N |
正規SMILES |
C1CC2C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCN=C(N)N)CC4=CC=C(C=C4)O)CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)NC(C(=O)NC(C(=O)N2C1)CC(=O)O)CO)NC(=O)CN)CCCN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[Ala28]-|A Amyloid(25-35)](/img/structure/B12373348.png)
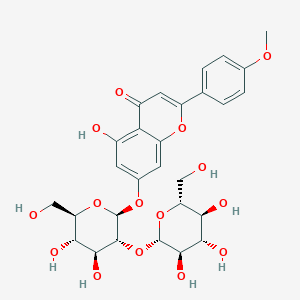
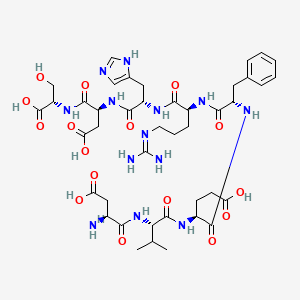
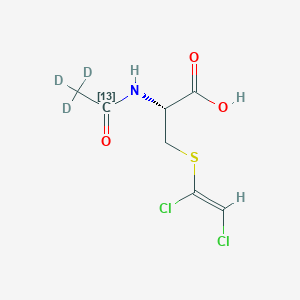
![5-{[3-Chloro-4-(4-cyclohexylbutoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B12373359.png)
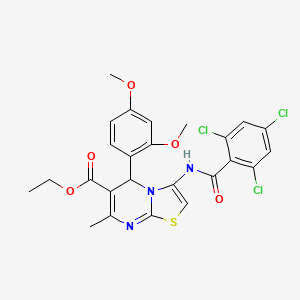
![5-[(2-Bromo-4-methylphenyl)methoxymethyl]-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol](/img/structure/B12373377.png)

![(8R,8aR,12aS)-1,3,6,7-tetrahydroxy-9,9,11-trimethyl-8-(3,4,6,8-tetrahydroxy-9-oxoxanthen-1-yl)-8,8a,10,12a-tetrahydroindeno[1,2-a]xanthen-13-one](/img/structure/B12373382.png)
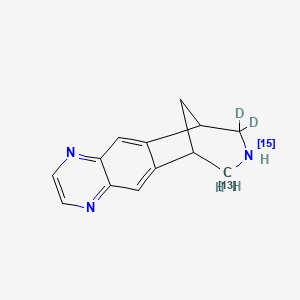
![(19S)-10,19-diethyl-6-fluoro-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12373400.png)
